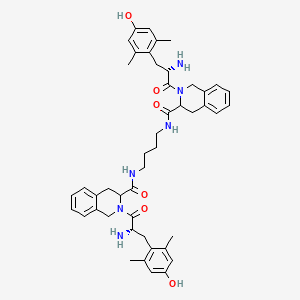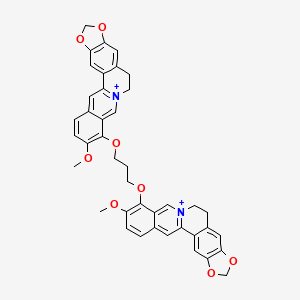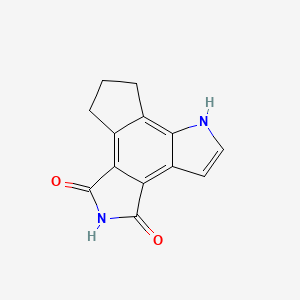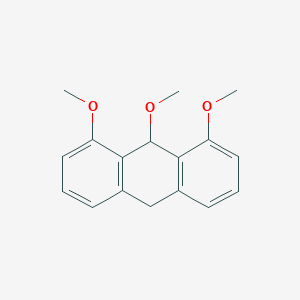![molecular formula C20H25NO B10839881 1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a benzyl-phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine typically involves multiple steps. One common method starts with the preparation of the benzyl-phenoxy intermediate, which is then reacted with a propyl halide to form the propyl-phenoxy derivative. This intermediate is subsequently reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, or other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups at the benzylic position .
科学的研究の応用
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition .
類似化合物との比較
Similar Compounds
Phenoxyethanol: An ether alcohol with antimicrobial properties.
Phenoxymethylpenicillin: An antibiotic used to treat bacterial infections.
Uniqueness
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike phenoxyethanol and phenoxymethylpenicillin, this compound has a pyrrolidine ring and a benzyl-phenoxy group, making it suitable for a wider range of applications in research and industry .
特性
分子式 |
C20H25NO |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
1-[3-(2-benzylphenoxy)propyl]pyrrolidine |
InChI |
InChI=1S/C20H25NO/c1-2-9-18(10-3-1)17-19-11-4-5-12-20(19)22-16-8-15-21-13-6-7-14-21/h1-5,9-12H,6-8,13-17H2 |
InChIキー |
SECXHJRGBAZUCO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione](/img/structure/B10839803.png)

![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)

![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)


![[2-(Octylamino)-1-phosphono-ethyl]phosphonic acid](/img/structure/B10839858.png)
![[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)
![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)
![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)
